ethyl 5-isopropyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-isopropyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Ethyl 5-isopropyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect a broad range of biochemical pathways.
Result of Action
Given the broad range of biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of ethyl 5-isopropyl-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with isopropyl bromide in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 5-isopropyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Ethyl 5-isopropyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Medicine: Its structural analogs are being explored for their therapeutic potential in treating various diseases, including cancer and viral infections.
Comparison with Similar Compounds
Ethyl 5-isopropyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-methyl-1H-indole-2-carboxylate: Similar in structure but with a methyl group instead of an isopropyl group, this compound also exhibits biological activities like anti-inflammatory and anticancer properties.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This derivative has a hydroxyl group, which can enhance its solubility and reactivity in biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-17-14(16)13-8-11-7-10(9(2)3)5-6-12(11)15-13/h5-9,15H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQITYGXVHXTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405835 | |
Record name | ethyl 5-isopropyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-38-9 | |
Record name | ethyl 5-isopropyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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